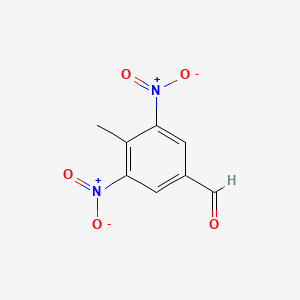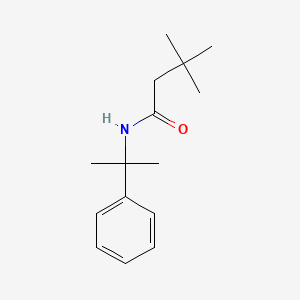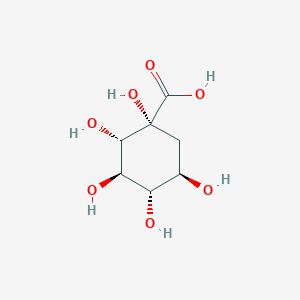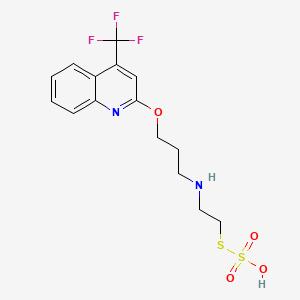
(-)-Camphenilone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Camphenilone is a chiral organic compound that belongs to the class of bicyclic monoterpenoids It is characterized by its unique structure, which includes a bicyclo[221]heptane ring system This compound is known for its distinct aroma and is often found in essential oils of various plants
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Camphenilone typically involves the cyclization of suitable precursors under controlled conditions. One common method is the acid-catalyzed cyclization of camphene, a naturally occurring monoterpene. This reaction is usually carried out in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, at elevated temperatures. The reaction conditions must be carefully controlled to ensure the formation of the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through the large-scale cyclization of camphene. This process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of catalysts, such as zeolites or metal oxides, can enhance the efficiency of the reaction and reduce the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(-)-Camphenilone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form camphenilone oxide using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield camphor or borneol, depending on the reducing agent used.
Substitution: It can undergo nucleophilic substitution reactions, where the bicyclic ring system is preserved, but functional groups are replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like phosphorus tribromide for bromination.
Major Products Formed
Oxidation: Camphenilone oxide.
Reduction: Camphor, borneol.
Substitution: Halogenated camphenilone derivatives.
Applications De Recherche Scientifique
(-)-Camphenilone has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the fragrance industry due to its pleasant aroma and stability.
Mécanisme D'action
The mechanism of action of (-)-Camphenilone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes.
Comparaison Avec Des Composés Similaires
(-)-Camphenilone can be compared with other bicyclic monoterpenoids, such as camphor, borneol, and fenchone. While these compounds share a similar core structure, this compound is unique due to its specific stereochemistry and the presence of distinct functional groups. This uniqueness can influence its reactivity and applications in various fields.
List of Similar Compounds
- Camphor
- Borneol
- Fenchone
- Isoborneol
Propriétés
Formule moléculaire |
C9H14O |
|---|---|
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
(1R,4S)-3,3-dimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C9H14O/c1-9(2)7-4-3-6(5-7)8(9)10/h6-7H,3-5H2,1-2H3/t6-,7+/m1/s1 |
Clé InChI |
ZYPYEBYNXWUCEA-RQJHMYQMSA-N |
SMILES isomérique |
CC1([C@H]2CC[C@H](C2)C1=O)C |
SMILES canonique |
CC1(C2CCC(C2)C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-(3-(Quinolin-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)picolinic acid](/img/structure/B13416635.png)



![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(3R)-3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13416655.png)

![ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(E)-1H-pyrazol-5-yliminomethyl]but-2-enoate](/img/structure/B13416673.png)

